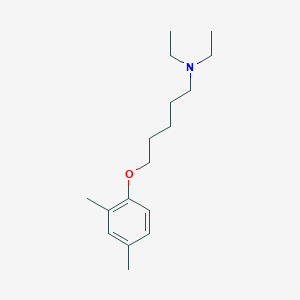
5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine, also known as DPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. DPPE belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. However, DPPE has shown promise as a potential treatment for a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In
科学研究应用
5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been the subject of a number of scientific studies due to its potential applications in the field of neuroscience. One study found that this compound can protect against the neurotoxic effects of the Parkinson's disease drug MPTP, suggesting that it may have potential as a treatment for Parkinson's disease. Another study found that this compound can improve cognitive function in mice with Alzheimer's disease, indicating that it may have potential as a treatment for this condition as well. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in treating a range of neurological disorders that involve inflammation.
作用机制
5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, this compound can help to alleviate symptoms of depression and other mood disorders. Additionally, this compound has been shown to have neuroprotective effects, which may be due to its ability to reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects that make it a potentially useful compound for treating neurological disorders. In addition to its ability to increase serotonin levels in the brain, this compound has been shown to reduce the levels of pro-inflammatory cytokines, which are implicated in a range of neurological disorders. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective compound to work with. Additionally, this compound has been shown to have a range of potential applications in the field of neuroscience, making it a versatile compound for researchers to work with. However, one limitation of this compound is that it has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
未来方向
There are a number of potential future directions for research on 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine. One area of interest is the development of novel this compound derivatives that may have improved efficacy or reduced side effects compared to the original compound. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans, as well as its potential applications in treating a range of neurological disorders. Finally, research on the mechanism of action of this compound may provide insights into the underlying causes of these disorders and lead to the development of new treatments.
合成方法
5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol with diethylamine, followed by the addition of 1-pentanone and subsequent reduction using sodium borohydride. The final product is then purified through a series of chromatography steps to obtain a pure sample of this compound.
属性
IUPAC Name |
5-(2,4-dimethylphenoxy)-N,N-diethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-5-18(6-2)12-8-7-9-13-19-17-11-10-15(3)14-16(17)4/h10-11,14H,5-9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXMEZAZEUDBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5110548.png)
![1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5110549.png)
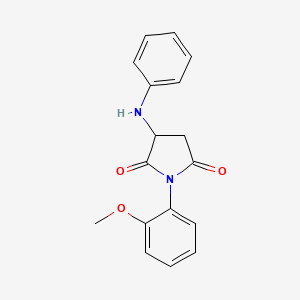
![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5110553.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5110571.png)
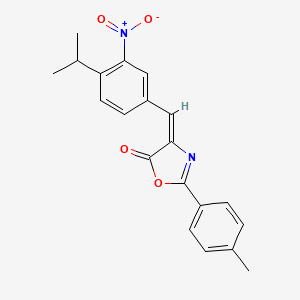
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5110596.png)
![2-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5110600.png)
![(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5110611.png)
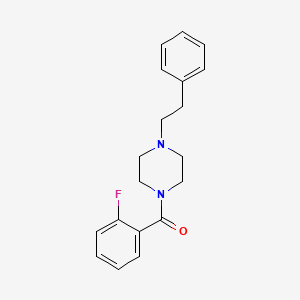
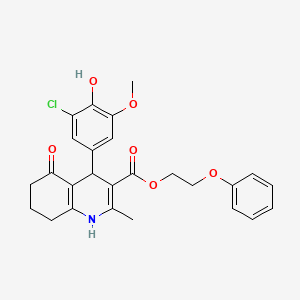
![1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5110632.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5110634.png)